2-(3-Methylidenepiperidine-1-carbonyl)pyridine
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Overview
Description
2-(3-Methylidenepiperidine-1-carbonyl)pyridine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a pyridine ring attached to a piperidine moiety, which is further substituted with a methylidene group. The unique structure of this compound makes it a subject of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylidenepiperidine-1-carbonyl)pyridine typically involves the reaction of pyridine derivatives with piperidine intermediates. One common method includes the regioselective lithiation of pyridine followed by transmetalation with organomagnesium halides. This process involves heating to elevated temperatures to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow setups to ensure efficient and scalable synthesis. The use of advanced techniques such as regioselective lithiation and transmetalation allows for the production of highly decorated pyridines, which are essential intermediates in the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylidenepiperidine-1-carbonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include organomagnesium halides, lithium reagents, and various electrophiles. Reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(3-Methylidenepiperidine-1-carbonyl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and effects on cell function.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Methylidenepiperidine-1-carbonyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Methylidenepiperidine-1-carbonyl)pyridine include other piperidine and pyridine derivatives, such as:
Piperidine: A six-membered heterocycle with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Dihydropyridines: Compounds with a partially saturated pyridine ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s structure allows for unique interactions with molecular targets, making it a valuable subject of study in various scientific fields .
Properties
IUPAC Name |
(3-methylidenepiperidin-1-yl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-10-5-4-8-14(9-10)12(15)11-6-2-3-7-13-11/h2-3,6-7H,1,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCOGRAHXVYCFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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